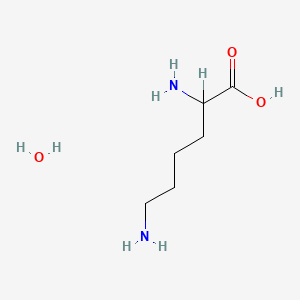

DL-Lysine monohydrate

Übersicht

Beschreibung

DL-Lysine monohydrate is a racemic mixture of the D- and L- enantiomers of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. Lysine is crucial for protein synthesis, enzyme function, and other metabolic processes in living organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Lysine monohydrate can be synthesized through several methods. One common approach involves the resolution of racemic lysine using chiral acids or bases. Another method includes the direct synthesis from precursor compounds such as 2,6-diaminohexanoic acid .

Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce lysine, which is then extracted and purified to obtain the monohydrate form .

Analyse Chemischer Reaktionen

Types of Reactions: DL-Lysine monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lysine derivatives.

Reduction: Reduction reactions can modify the amino groups.

Substitution: The amino groups can participate in substitution reactions to form different lysine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Oxidation: Produces lysine derivatives with modified functional groups.

Reduction: Results in reduced lysine compounds.

Substitution: Forms various lysine-based compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Animal Feed Supplementation

DL-lysine is primarily recognized for its role as an essential amino acid in animal nutrition. It is crucial for the growth and development of livestock, poultry, and aquaculture species. The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of DL-lysine monohydrochloride (HCl) and concentrated liquid forms produced from genetically modified strains of Corynebacterium glutamicum. These products are used as nutritional additives in animal feed to optimize protein intake.

- Lysine Content : The average lysine content in various batches has been reported at approximately 79.5% on an 'as is' basis, with chloride content averaging around 19% .

- Safety Assessments : Studies indicate that these lysine forms are safe for target species, consumers, and the environment, with no significant safety concerns associated with their use in animal feeds .

| Form | Lysine Content (%) | Chloride Content (%) | Water Content (%) |

|---|---|---|---|

| DL-Lysine HCl | 79.5 | 19.1 | 0.1 |

| Concentrated Liquid Lysine | 50 | N/A | 43.5 |

Human Nutrition

DL-lysine is also utilized in dietary supplements aimed at enhancing health and well-being. It plays a role in calcium absorption, hormone production, and the synthesis of collagen.

- Immune Support : Research suggests that lysine supplementation may help reduce the frequency of herpes simplex virus outbreaks .

- Muscle Recovery : Athletes often use lysine to support muscle recovery post-exercise due to its role in protein synthesis.

Drug Formulation

DL-lysine monohydrate is involved in the formulation of various pharmaceutical products due to its stabilizing properties. It is used as an excipient in drug formulations to enhance solubility and bioavailability.

- Stability Studies : X-ray crystallography studies have shown that lysine forms stable complexes with other compounds, which can be beneficial for drug delivery systems .

Therapeutic Uses

Lysine has been studied for its potential therapeutic effects against certain conditions:

- Anxiety Reduction : Some studies indicate that lysine supplementation may help reduce anxiety levels by affecting serotonin receptors .

- Cold Sores Management : Clinical trials suggest that lysine can help manage cold sores caused by herpes simplex virus by inhibiting viral replication.

Protein Synthesis Studies

DL-lysine is frequently used in biochemical research to study protein synthesis mechanisms:

- Enzymatic Reactions : It serves as a substrate for various enzymatic reactions involved in amino acid metabolism.

- Structural Biology : Lysine's unique chemical properties make it a valuable component in studying protein structure and function through crystallography .

Case Study: Poultry Nutrition

A study conducted on broiler chickens demonstrated that the inclusion of DL-lysine HCl improved growth rates and feed conversion ratios significantly compared to control groups lacking adequate lysine levels.

Case Study: Human Clinical Trials

In a controlled trial involving individuals with recurrent herpes simplex infections, participants taking lysine supplements showed a marked decrease in outbreak frequency compared to those receiving a placebo .

Wirkmechanismus

DL-Lysine monohydrate exerts its effects through several mechanisms:

Protein Synthesis: It is incorporated into proteins during translation.

Enzyme Function: Acts as a substrate for various enzymes.

Antiviral Activity: Inhibits the replication of arginine-rich viruses like herpes simplex virus by competing with arginine

Vergleich Mit ähnlichen Verbindungen

- L-Lysine monohydrate

- D-Lysine monohydrate

- DL-Ornithine monohydrochloride

- DL-2,3-Diaminopropionic acid monohydrochloride

Comparison: DL-Lysine monohydrate is unique due to its racemic nature, containing both D- and L- enantiomers. This property allows it to be used in a broader range of applications compared to its individual enantiomers. For example, DL-Lysine can be used to construct polylysine polymers, which are useful in producing lysine-based polypeptide gels and films .

Biologische Aktivität

DL-Lysine monohydrate, a racemic mixture of the D- and L- forms of lysine, is an essential amino acid that plays a critical role in various biological processes. This article delves into its biological activity, safety, efficacy, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

DL-Lysine is primarily used in dietary supplements and animal feed due to its importance in protein synthesis and metabolic functions. The L-form of lysine is biologically active and essential for human health, while the D-form has limited biological activity.

Biological Functions

1. Nutritional Role:

Lysine is crucial for protein synthesis, hormone production, and enzyme function. It helps in calcium absorption and plays a role in the formation of collagen, which is vital for skin, bones, and connective tissues.

2. Immune System Support:

Lysine has been shown to enhance immune function by promoting the production of antibodies and supporting the body's defense mechanisms against infections.

3. Neurotransmitter Regulation:

Research indicates that L-lysine may influence neurotransmitter activity, particularly in conditions like schizophrenia. A study found that L-lysine treatment resulted in a significant decrease in positive symptoms of schizophrenia as measured by the Positive And Negative Syndrome Scale (PANSS) .

Safety Profile

This compound has been evaluated for safety across various studies. It is generally considered safe for consumption with no significant adverse effects reported:

- Toxicity: Studies indicate that L-lysine HCl produced by Corynebacterium glutamicum is non-toxic by inhalation and does not irritate skin or eyes .

- Dosage: In clinical trials involving patients with schizophrenia, a dosage of 6 g/day was well tolerated without inducing adverse side effects .

Efficacy Studies

The efficacy of this compound has been documented in several studies:

- Nutritional Efficacy: In animal studies, lysine supplementation has been shown to improve growth rates and overall health in non-ruminant species .

- Clinical Applications: A clinical trial demonstrated that L-lysine significantly increased blood concentrations and improved symptom severity in schizophrenia patients .

Case Studies

- Schizophrenia Treatment:

- Animal Growth Studies:

Data Tables

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Schizophrenia Trial | 10 patients | 6 g/day | 4 weeks | Significant decrease in PANSS positive symptoms |

| Animal Growth Study | Poultry | Varies | 8 weeks | Improved growth rates with lysine supplementation |

Eigenschaften

IUPAC Name |

2,6-diaminohexanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370387 | |

| Record name | DL-Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885701-25-7 | |

| Record name | Lysine monohydrate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885701257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSINE MONOHYDRATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2RV278UQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.